molecular formula C7H6N2O4 B009625 Methyl 3-nitropyridine-2-carboxylate CAS No. 103698-08-4

Methyl 3-nitropyridine-2-carboxylate

Cat. No. B009625
M. Wt: 182.13 g/mol
InChI Key: GTYLRDGENQOVTL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Methyl 3-nitropyridine-2-carboxylate and related nitropyridine derivatives involves several chemical methods, including oxidation, nitration, and reduction processes. For instance, Shi et al. (2012) described a method for synthesizing Methyl 4-fluoro-3-methylpyridine-2-carboxylate starting from Methyl 3-methylpyridine-2-carboxylate through a series of chemical reactions including oxidation and nitration, demonstrating the versatility and complexity of synthesizing substituted pyridine derivatives Shi Qunfeng et al., 2012.

Molecular Structure Analysis

The molecular structure of nitropyridine derivatives has been extensively studied using various spectroscopic and quantum chemical methods. Bryndal et al. (2012) conducted a detailed analysis of the molecular and crystal structures of nitroderivatives of 2-amino-4-methylpyridine, providing valuable insights into their stabilization mechanisms through hydrogen bonds and layered arrangements Bryndal et al., 2012.

Chemical Reactions and Properties

Methyl 3-nitropyridine-2-carboxylate undergoes various chemical reactions, showcasing its reactivity and functional group transformations. Bakke and Svensen (2001) explored the oxidative amination of 3-nitropyridines, demonstrating the formation of substituted aminopyridines under specific conditions, which highlights the compound's potential for further chemical modifications Bakke and Svensen, 2001.

Physical Properties Analysis

The physical properties of Methyl 3-nitropyridine-2-carboxylate derivatives, such as vibrational spectroscopy, have been analyzed to understand their stability and structure. Karnan, Balachandran, and Murugan (2012) investigated the optimized molecular structure and corresponding vibrational assignments of 3-hydroxy-6-methyl-2-nitropyridine using density functional theory, contributing to the understanding of its physical characteristics Karnan, Balachandran, and Murugan, 2012.

Chemical Properties Analysis

The chemical properties of Methyl 3-nitropyridine-2-carboxylate, including its reactivity and interaction with other molecules, have been a subject of study. The compound's nucleophilic reactions and regioselective synthesis capabilities were explored by Tohda et al. (1994), who developed a one-pot synthesis method for 2-substituted 3-nitropyridines, showcasing the compound's versatile chemical properties Tohda et al., 1994.

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

Methyl 3-nitropyridine-2-carboxylate and its derivatives have been extensively studied for their molecular structure and vibrational properties. Balachandran et al. (2012) investigated the conformational stability and vibrational analyses of related nitropyridines using density functional theory and found that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies indicate charge transfer within the molecules. This research provides insights into the electronic properties of these compounds (Balachandran, Lakshmi, & Janaki, 2012).

Anticoccidial Activity

Studies have explored the anticoccidial properties of methyl 3-nitropyridine-2-carboxylate derivatives. Morisawa et al. (1978) synthesized various methyl-nitropyridinecarboxamides and found that specific substitutions enhanced anticoccidial activity. This research contributes to understanding the medicinal potential of these compounds (Morisawa et al., 1978).

Optical and Nonlinear Optical Properties

The optical and nonlinear optical properties of methyl 3-nitropyridine-2-carboxylate derivatives have been a subject of research. Kanoun et al. (2010) applied electrostatic interaction schemes to evaluate the linear susceptibilities of related nitropyridines, which has implications for their use in optical materials (Kanoun, Botek, & Champagne, 2010).

Chemical Reactivity and Synthesis

The chemical reactivity and synthesis processes involving methyl 3-nitropyridine-2-carboxylate have been studied for their potential in organic synthesis. Bakke and Svensen (2001) explored the oxidative amination of 3-nitropyridines, achieving high regioselectivity, which is critical for developing new synthetic methods (Bakke & Svensen, 2001).

Safety And Hazards

When handling Methyl 3-nitropyridine-2-carboxylate, it is advised to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

methyl 3-nitropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c1-13-7(10)6-5(9(11)12)3-2-4-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYLRDGENQOVTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50339418
Record name methyl 3-nitropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-nitropyridine-2-carboxylate

CAS RN

103698-08-4
Record name methyl 3-nitropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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